2,6-Dichloro-1,4-benzoquinone

Description

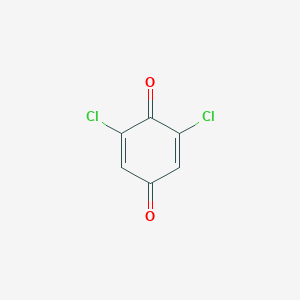

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichlorocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCARTGJGWCGSSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061019 | |

| Record name | 2,6-Dichlorobenzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 2,6-Dichlorobenzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

697-91-6 | |

| Record name | 2,6-Dichloro-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorobenzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-p-benzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichlorobenzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-1,4-benzoquinone

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-1,4-benzoquinone (2,6-DCBQ) is an organochlorine compound belonging to the 1,4-benzoquinone class.[1] Structurally, it is a p-benzoquinone molecule where the hydrogens at positions 2 and 6 are substituted with chlorine atoms.[2] This compound has garnered significant attention in various scientific fields. It is identified as a disinfection by-product (DBP) in drinking water, raising concerns due to its potential as a toxic and carcinogenic agent.[2][3] In research settings, 2,6-DCBQ serves as a valuable reagent. It is frequently used as an artificial electron acceptor to study the oxygen-evolving activity of Photosystem II (PSII) in photosynthetic organisms.[4] Its utility also extends to electrochemistry, where it is used to evaluate the diffusion coefficients of various compounds.[2][3] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and relevant biological interactions.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, application in experimental setups, and understanding its environmental fate.

Identification and Structure

| Property | Value | Reference(s) |

| CAS Number | 697-91-6 | [1][5] |

| Molecular Formula | C₆H₂Cl₂O₂ | [2][5][6] |

| Molecular Weight | 176.98 g/mol | [1][7] |

| IUPAC Name | 2,6-dichlorocyclohexa-2,5-diene-1,4-dione | [5][7] |

| Synonyms | 2,6-Dichloro-p-benzoquinone, 2,6-Dichlorobenzoquinone | [1][7] |

| InChI Key | JCARTGJGWCGSSU-UHFFFAOYSA-N | [5] |

| SMILES String | ClC1=CC(=O)C=C(Cl)C1=O | [5] |

Physical Characteristics

| Property | Value | Reference(s) |

| Appearance | Yellow to dark yellow crystalline powder or needles. | [1][2][5] |

| Melting Point | 120-124 °C | [1][2] |

| Boiling Point | 241.5 °C at 760 mmHg | [1] |

| Density | 1.56 g/cm³ | [1] |

| Flash Point | 98.5 °C | [1] |

| Water Solubility | Insoluble | [1][2][6] |

| Other Solubilities | Soluble in methanol (almost transparent). | [1][2][6] |

| XLogP3 | 1.7 | [1][7] |

Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of 2,6-DCBQ.

| Spectroscopy Type | Key Data Points | Reference(s) |

| ¹H NMR | Solvent: CDCl₃. Purity: 98%. | [8] |

| Infrared (IR) | Technique: KBr Wafer. | [7][9] |

| Mass Spectrometry (GC-MS) | Major m/z peaks: 176 (99.99), 178 (70.32), 88 (51.57), 120 (40.26), 113 (35.71). | [7] |

Reactivity and Biological Role

2,6-DCBQ is a reactive molecule characteristic of quinones and halogenated compounds. It is known to participate in redox reactions and has significant biological implications.

Role in Photosystem II Inhibition

In photosynthesis research, 2,6-DCBQ is widely used as a lipophilic artificial electron acceptor for Photosystem II (PSII).[4] Due to its hydrophobic nature, conferred by the two chlorine atoms, it has a high affinity for the Q_{B} binding site within the PSII complex.[4] It functions by accepting electrons directly from the primary quinone acceptor, Q_{A}, thereby intercepting the natural electron flow and allowing for the isolated study of PSII's water-splitting and oxygen-evolving activity.[4] However, concentrations above a certain threshold can strongly suppress O₂ evolution, an inhibitory effect that is likely caused by an excess of its oxidized form within the cell.[4]

Caption: Electron flow interception by 2,6-DCBQ in Photosystem II.

Role as a Disinfection By-product

Halobenzoquinones, including 2,6-DCBQ, are formed during water disinfection processes.[2][3] They are capable of generating reactive oxygen species (ROS), which can lead to oxidative damage to critical biomolecules like DNA and proteins in cells, contributing to their toxicity and carcinogenicity.[2][3]

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following sections describe protocols for the synthesis, purification, and characterization of 2,6-DCBQ.

Synthesis of this compound

This protocol is adapted from a general procedure for preparing chlorinated p-benzoquinones via the oxidation of a trichlorophenol precursor.[10]

Materials:

-

2,4,6-trichlorophenol

-

Methanol

-

5% Dilute Nitric Acid

-

Oxygen Gas

-

1000 mL and 2000 mL four-neck reaction flasks

-

Stirring apparatus

-

Gas inlet tube

Procedure:

-

In a 1000 mL four-neck reaction flask, dissolve 197.5 g of 2,4,6-trichlorophenol in 600 g of methanol. Stir until a homogenous solution is formed.

-

To a 2000 mL sealed four-neck reaction flask, add 200 mL of 5% dilute nitric acid.

-

Begin adding the dissolved 2,4,6-trichlorophenol solution from the first flask into the second flask containing the nitric acid.

-

Introduce oxygen gas into the reaction mixture at a pressure of 2 atm.

-

Maintain the reaction temperature at 20 °C while stirring vigorously.

-

Allow the reaction to proceed for 2 hours.

-

After the reaction is complete, collect the solid product by filtration.

-

The resulting solid is this compound. A typical yield is around 93.3%.[10]

Caption: Workflow for the synthesis and purification of 2,6-DCBQ.

Purification Methods

Purification of the crude product is essential to achieve the desired purity for analytical or biological studies.

Method 1: Recrystallization

-

Dissolve the crude 2,6-DCBQ product in a minimum amount of hot petroleum ether (boiling range 60-70 °C).

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold petroleum ether and dry them under a vacuum.

Method 2: Sublimation

-

Place the crude 2,6-DCBQ in a sublimation apparatus.

-

Heat the apparatus to 41 °C under a vacuum of 17.6 mmHg.[2]

-

The purified 2,6-DCBQ will sublime and deposit as crystals on the cold finger of the apparatus.

-

Carefully collect the purified crystals from the cold finger.

Characterization: Melting Point Determination

This protocol describes the standard method for determining the melting point range of the purified product to assess its purity.

Apparatus:

-

Calibrated melting point apparatus

-

Capillary tubes (sealed at one end)

-

Purified 2,6-DCBQ sample

Procedure:

-

Load a small amount of the dry, purified 2,6-DCBQ crystals into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially, then slow the rate to 1-2 °C per minute as the temperature approaches the expected melting point (~120 °C).

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted.

-

The recorded range (e.g., 122-124 °C) is the melting point. A narrow range indicates high purity.

Safety and Handling

This compound is a hazardous chemical and requires careful handling.

-

GHS Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][11] It may also be harmful if swallowed.[1]

-

Precautionary Statements:

-

Prevention (P261, P280): Avoid breathing dust. Wear protective gloves, eye protection, and face protection.[11][12]

-

Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]

-

-

Personal Protective Equipment (PPE): Use of a dust mask (N95), safety glasses/goggles, and chemical-resistant gloves is mandatory.[11] All handling should be performed in a well-ventilated area or a chemical fume hood.[13]

-

Storage: Store in a tightly closed container in a cool, well-ventilated place.[12] The compound is reported to be hygroscopic.[2]

Conclusion

This compound is a compound of dual character. It is an environmental contaminant of concern while also being a valuable tool for fundamental research in photosynthesis and electrochemistry. A thorough understanding of its chemical and physical properties, as detailed in this guide, is paramount for its safe handling and effective application in a laboratory setting. The provided data tables, visualizations, and experimental protocols offer a comprehensive resource for scientists and researchers working with this important quinone derivative.

References

- 1. echemi.com [echemi.com]

- 2. This compound CAS#: 697-91-6 [m.chemicalbook.com]

- 3. This compound | 697-91-6 [chemicalbook.com]

- 4. Action of this compound on the O2-Evolving Activity of Photosystem II in Chlamydomonas reinhardtii Cells with and without Cell Wall: Inhibitory Effect of Its Oxidized Form | MDPI [mdpi.com]

- 5. This compound, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | C6H2Cl2O2 | CID 12771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound 98 697-91-6 [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Synthesis of 2,6-Dichloro-1,4-benzoquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-1,4-benzoquinone (DCBQ) is a molecule of significant interest due to its biological activities, which include the induction of oxidative stress, inflammation, and apoptosis. These properties make it a subject of investigation for potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing experimental protocols and presenting quantitative data for comparison. Furthermore, it delves into the compound's impact on key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are critical in the context of drug development.

Introduction

This compound is a halogenated quinone that has been identified as a disinfection byproduct in drinking water.[1] Beyond its environmental relevance, its cytotoxic properties have garnered attention in the scientific community. Understanding its synthesis is crucial for researchers investigating its biological effects and potential as a pharmacological agent. This guide outlines the most effective and commonly employed synthetic methodologies for obtaining this compound.

Synthetic Methodologies

Several synthetic pathways have been developed for the preparation of this compound. The most prominent methods include the oxidation of chlorinated phenols and the chlorination of other aromatic precursors.

Oxidation of 2,4,6-Trichlorophenol

The oxidation of 2,4,6-trichlorophenol is a high-yield method for the synthesis of this compound.[2]

Experimental Protocol:

-

In a 1000 mL four-neck reaction flask, a solution of 197.5 g of 2,4,6-trichlorophenol in 600 g of methanol is prepared.[2]

-

To a separate 2000 mL sealed four-neck reaction flask, 200 mL of 5% dilute nitric acid is added.[2]

-

The methanolic solution of 2,4,6-trichlorophenol is then introduced into the reaction flask containing the nitric acid.[2]

-

The reaction mixture is stirred while oxygen is passed through at a pressure of 2 atm.[2]

-

The temperature is maintained at 20°C, and the reaction is allowed to proceed for 2 hours.[2]

-

Upon completion, the product is isolated by filtration to yield 167 g of this compound.[2]

Quantitative Data:

| Starting Material | Reagents | Reaction Time | Temperature | Yield | Reference |

| 2,4,6-Trichlorophenol | Methanol, 5% Nitric Acid, Oxygen | 2 hours | 20°C | 93.3% | [2] |

Chlorination of Aromatic Compounds

This compound can also be formed through the chlorination of various aromatic compounds, including phenol, chlorinated phenols, and para-substituted phenolic compounds. The molar formation yields from these precursors are generally lower and more variable compared to the oxidation of 2,4,6-trichlorophenol.[3]

Quantitative Data for Chlorination of Various Precursors:

| Precursor Compound | Molar Formation Yield (%) | Reference |

| Various Aromatic Compounds | 0.0008 - 4.9 | [3] |

| Lignin Phenol Precursors | 0.01 - 14.37 | [4] |

A specific method for the synthesis of 2,6-dichlorophenol, a potential precursor, involves the directional catalytic chlorination of phenol, achieving a yield of over 93%.[5]

Signaling Pathways and Biological Activity

This compound and related benzoquinones have been shown to modulate several key cellular signaling pathways implicated in cancer and other diseases.

Induction of Apoptosis

Benzoquinones are known to induce apoptosis, or programmed cell death, a critical process in cancer therapy. A structurally related compound, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), has been shown to induce apoptosis in adult T-cell leukemia cells.[6] This induction is mediated by the upregulation of p53 and p21 proteins, which are key regulators of cell cycle arrest and apoptosis, and the downregulation of the anti-apoptotic protein Bcl-2α.[6]

Caption: Apoptosis induction by this compound.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a crucial role in inflammation and cell survival. 1,4-benzoquinone has been demonstrated to increase NF-κB activity through a process mediated by reactive oxygen species (ROS) and the p38-MAPK pathway.[7] This suggests a potential mechanism by which this compound could exert its pro-inflammatory effects.

Caption: Activation of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Benzoquinones have been shown to activate the ERK/MAPK signaling pathway, also via the production of ROS.[8] This activation can lead to increased cell proliferation.

Caption: Activation of the MAPK/ERK pathway by this compound.

Inhibition of Photosystem II

In the context of non-mammalian systems, this compound has been shown to have an inhibitory effect on the O2-evolving activity of Photosystem II in Chlamydomonas reinhardtii.[9][10]

Conclusion

The synthesis of this compound is well-established, with the oxidation of 2,4,6-trichlorophenol offering a particularly efficient route. The compound's ability to modulate key signaling pathways involved in cell fate, such as apoptosis, NF-κB, and MAPK pathways, underscores its potential as a tool for biological research and as a lead compound in drug development. Further investigation into the precise molecular mechanisms of its action is warranted to fully elucidate its therapeutic potential.

Experimental Workflows

Caption: General experimental workflow for the synthesis and analysis of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Formation of this compound from aromatic compounds after chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The convergence of this compound in the whole process of lignin phenol precursor chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN105272829A - Synthetic method for 2,6-dichlorophenol - Google Patents [patents.google.com]

- 6. Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB signaling is increased in HD3 cells following exposure to 1,4-benzoquinone: role of reactive oxygen species and p38-MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Action of this compound on the O2-Evolving Activity of Photosystem II in Chlamydomonas reinhardtii Cells with and without Cell Wall: Inhibitory Effect of Its Oxidized Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,6-Dichloro-1,4-benzoquinone: Structure, Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-1,4-benzoquinone (2,6-DCBQ) is a halogenated quinone of significant interest due to its prevalence as a disinfection byproduct in drinking water and its notable biological activity.[1] This document provides a comprehensive technical overview of 2,6-DCBQ, detailing its chemical structure, physicochemical properties, spectroscopic profile, synthesis, and purification methods. Furthermore, it delves into the molecular mechanisms underlying its toxicity, focusing on key signaling pathways implicated in cellular responses to this compound. This guide is intended to serve as a valuable resource for researchers in environmental science, toxicology, and drug development.

Chemical Identity and Physicochemical Properties

This compound is a chlorinated derivative of p-benzoquinone. Its core structure consists of a six-membered ring with two carbonyl groups in a para arrangement and two chlorine atoms at positions 2 and 6.

Molecular Structure:

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

| IUPAC Name | 2,6-dichlorocyclohexa-2,5-diene-1,4-dione |

| Molecular Formula | C₆H₂Cl₂O₂ |

| CAS Number | 697-91-6 |

| Canonical SMILES | C1=C(C(=O)C(=CC1=O)Cl)Cl |

| InChI Key | JCARTGJGWCGSSU-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 176.98 g/mol | [2] |

| Appearance | Yellow crystalline powder | |

| Melting Point | 122-124 °C | |

| Boiling Point | 251.81 °C (rough estimate) | |

| Density | 1.5138 g/cm³ (rough estimate) | |

| Water Solubility | Insoluble | |

| Solubility in other solvents | Slightly soluble in DMSO and Methanol. Soluble in petroleum ether. |

Spectroscopic Data

The structural characterization of 2,6-DCBQ is supported by various spectroscopic techniques.

Table 3: Spectroscopic Data Summary

| Technique | Solvent/Method | Key Features/Shifts |

| ¹H NMR | CDCl₃ | Chemical shift for the two equivalent protons on the ring.[3] |

| ¹³C NMR | CDCl₃ | Signals corresponding to the carbonyl carbons and the chlorinated and non-chlorinated vinyl carbons. |

| FT-IR | KBr Wafer | Characteristic peaks for C=O and C=C stretching vibrations.[4] |

| FT-Raman | Solid State | Complementary vibrational modes to IR spectroscopy. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 2,4,6-trichlorophenol.[5]

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of 2,6-DCBQ.

Protocol:

-

In a 1000 mL closed four-neck reaction flask, add 600 g of methanol and 197.5 g of 2,4,6-trichlorophenol. Stir the mixture until the solid is completely dissolved.[5]

-

In a separate 2000 mL sealed four-neck reaction flask, add 200 mL of 5% dilute nitric acid.[5]

-

Begin to add the dissolved 2,4,6-trichlorophenol solution to the nitric acid solution.[5]

-

Introduce oxygen into the reaction flask at a pressure of 2 atm.[5]

-

Maintain the reaction temperature at 20 °C and stir vigorously for 2 hours.[5]

-

After the reaction is complete, collect the precipitated solid by filtration.[5]

-

The resulting solid is crude this compound. A yield of approximately 93.3% can be expected.[5]

Purification

3.2.1 Recrystallization

-

Prepare a saturated solution of the crude 2,6-DCBQ in a minimal amount of hot petroleum ether (boiling range 60-80 °C).[6][7]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Filter the hot solution by gravity to remove any insoluble impurities and charcoal.[8]

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[7]

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

-

Wash the crystals with a small amount of ice-cold petroleum ether.[6]

-

Dry the crystals under vacuum to remove any residual solvent.

3.2.2 Sublimation

-

Place the crude 2,6-DCBQ in a sublimation apparatus.

-

Apply a vacuum to the system.

-

Gently heat the apparatus. The 2,6-DCBQ will sublime and deposit as pure crystals on the cold finger of the apparatus.[9]

-

Carefully collect the purified crystals from the cold finger.

Analytical Methods

3.3.1 NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of purified 2,6-DCBQ in approximately 0.7 mL of deuterated chloroform (CDCl₃).[10] For ¹³C NMR, a higher concentration is preferable. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

¹H NMR Parameters: Acquire the spectrum on a 300 MHz or higher field spectrometer. Use standard acquisition parameters for a proton spectrum. The chemical shift should be referenced to the residual CHCl₃ signal at 7.26 ppm.[10]

-

¹³C NMR Parameters: Acquire the spectrum on a spectrometer operating at a corresponding frequency for ¹³C. Use a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shift should be referenced to the CDCl₃ triplet at 77.0 ppm.[10]

3.3.2 FT-IR and FT-Raman Spectroscopy

-

FT-IR (ATR): Place a small amount of the solid, dry 2,6-DCBQ sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal. Collect the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

FT-Raman: Place the solid sample in a suitable holder for the FT-Raman spectrometer. Acquire the spectrum using a near-infrared laser (e.g., 1064 nm) to minimize fluorescence. Collect the spectrum over an appropriate Raman shift range (e.g., 3500-100 cm⁻¹).[11]

Biological Activity and Signaling Pathways

This compound is known to be a toxic compound, and its biological effects are mediated through the perturbation of several key cellular signaling pathways. The primary mechanism of its toxicity is believed to be the generation of reactive oxygen species (ROS), leading to oxidative stress.[12]

Signaling Pathways Affected by this compound

Caption: Key signaling pathways modulated by 2,6-DCBQ.

Induction of Oxidative Stress and the Nrf2-ARE Pathway

Exposure of cells to 2,6-DCBQ leads to an increase in intracellular reactive oxygen species (ROS).[12] This oxidative stress triggers the activation of the Nrf2-ARE signaling pathway, a primary cellular defense mechanism against oxidative damage.[13][14] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to electrophiles like 2,6-DCBQ, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[13][14] This includes genes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[13]

Activation of the MAPK/ERK Pathway

Benzoquinones have been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) branch.[15] This activation is also mediated by the production of ROS. The phosphorylation of ERK1/2 proteins can lead to increased cell proliferation, as evidenced by a higher proportion of cells entering the S-phase of the cell cycle.[15]

Endoplasmic Reticulum (ER) Stress and Apoptosis

The accumulation of ROS can disrupt protein folding within the endoplasmic reticulum, leading to ER stress.[1][16] Prolonged or severe ER stress can activate apoptotic pathways. This can occur through the unfolded protein response (UPR), which involves sensors like IRE1α, PERK, and ATF6.[16][17] Activation of these pathways can lead to the upregulation of pro-apoptotic factors such as CHOP.[17] Furthermore, 2,6-DCBQ has been shown to induce apoptosis, as indicated by the increased expression of Caspase-3 and Caspase-9.[18] This can also involve the intrinsic mitochondrial pathway, characterized by changes in mitochondrial membrane potential and the release of cytochrome c.[16][19]

Conclusion

This compound is a molecule of considerable scientific interest due to its environmental presence and potent biological effects. This guide has provided a detailed overview of its chemical and physical properties, along with robust protocols for its synthesis, purification, and analysis. Understanding the signaling pathways it perturbs, including the induction of oxidative stress, activation of Nrf2 and MAPK pathways, and initiation of ER stress and apoptosis, is crucial for assessing its toxicological risk and for exploring its potential applications in the context of drug development, particularly in areas where the modulation of these pathways is of therapeutic interest. The information presented herein serves as a foundational resource for further research into this important compound.

References

- 1. The Natural Occurring Compounds Targeting Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nrf2/ARE pathway activation, HO-1 and NQO1 induction by polychlorinated biphenyl quinone is associated with reactive oxygen species and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 9. Sciencemadness Discussion Board - The purification of old p-Benzoquinone - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. scienceopen.com [scienceopen.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Regulation of PKM2 and Nrf2-ARE Pathway during Benzoquinone Induced Oxidative Stress in Yolk Sac Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Essential role of Nrf2 in protection against hydroquinone- and benzoquinone-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway in human lung cancer cells by the new synthetic flavonoid, LZ-205 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel anthraquinone derivatives trigger endoplasmic reticulum stress response and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Investigation of the nephrotoxicity of this compound disinfection by-product in mice through a 28-day toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mitochondrial membrane potential regulates matrix configuration and cytochrome c release during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,6-Dichloro-1,4-benzoquinone: Properties, Reactivity, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-1,4-benzoquinone (2,6-DCBQ) is a halogenated aromatic compound of significant interest due to its prevalence as a disinfection byproduct in drinking water and its versatile reactivity in chemical synthesis. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,6-DCBQ. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key data on its molecular characteristics, spectral information, chemical reactivity, and its impact on biological systems. The guide includes detailed tables of quantitative data, summaries of experimental protocols, and visualizations of its biological signaling pathways.

Physical and Chemical Properties

This compound is a yellow crystalline solid.[1] Its core structure consists of a benzoquinone ring substituted with two chlorine atoms at positions 2 and 6. This substitution pattern significantly influences its electronic properties and reactivity.

Molecular and Physical Data

A summary of the key molecular and physical properties of 2,6-DCBQ is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₂Cl₂O₂ | |

| Molecular Weight | 176.98 g/mol | |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 122-124 °C | |

| Boiling Point | Decomposes | |

| Solubility | Insoluble in water; Soluble in methanol (almost transparent). | [2] |

| CAS Number | 697-91-6 | |

| Synonyms | 2,6-Dichloro-p-benzoquinone, DCBQ | [3] |

Spectral Data

The spectroscopic signature of 2,6-DCBQ is crucial for its identification and characterization. While detailed spectral data is often found in specialized databases, a summary of available spectroscopic information is provided below.

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | The proton NMR spectrum is relatively simple due to the molecule's symmetry. It typically shows a single peak for the two equivalent vinyl protons. The exact chemical shift is dependent on the solvent used. | [4] |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the chlorine-substituted carbons, and the vinyl carbons. The chemical shifts are indicative of the electronic environment of each carbon atom. | [5][6][7] |

| Infrared (IR) | The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the quinone carbonyl groups. Other significant peaks include those for C=C stretching of the ring and C-Cl stretching. The spectrum can be obtained using techniques like KBr wafer or ATR. | [3][8][9] |

| UV-Vis | The UV-Vis absorption spectrum of 2,6-DCBQ in various solvents exhibits characteristic absorption maxima (λmax) in the ultraviolet region. These absorptions are due to π → π* and n → π* electronic transitions within the conjugated system. In acetonitrile, a λmax of 239.75 nm has been reported for the parent 1,4-benzoquinone. | [3][10] |

Chemical Reactivity and Synthesis

The reactivity of 2,6-DCBQ is dominated by its electrophilic nature, making it susceptible to attack by nucleophiles and its participation in cycloaddition reactions.

Synthesis and Purification

A common method for the synthesis of this compound involves the oxidation of 2,4,6-trichlorophenol.

Experimental Protocol: Synthesis from 2,4,6-Trichlorophenol

-

Reaction: 2,4,6-trichlorophenol is dissolved in methanol. To this solution, 5% dilute nitric acid is added. The reaction mixture is stirred at 20°C while oxygen is passed through it for 2 hours in a sealed flask.

-

Work-up: The product, chlorinated-p-benzoquinone, precipitates out of the solution and is collected by filtration.

-

Yield: This method has been reported to yield approximately 93.3% of the desired product.

Purification:

-

Recrystallization: 2,6-DCBQ can be purified by recrystallization from petroleum ether (boiling range 60-70°C).

-

Sublimation: Further purification can be achieved by sublimation.[11]

Chemical Reactions

2,6-DCBQ participates in a variety of chemical reactions, making it a useful intermediate in organic synthesis.

-

Redox Reactions: Due to its electron-deficient quinone ring, 2,6-DCBQ is a good electron acceptor and can be readily reduced to the corresponding hydroquinone. This property is exploited in its use as an artificial electron acceptor in studies of photosystem II in photosynthesis.[12][13]

-

Michael Addition: The electron-withdrawing nature of the carbonyl groups activates the double bonds for conjugate addition (Michael addition) by nucleophiles. Soft nucleophiles such as thiols and amines can add to the quinone ring.[14][15][16][17]

-

Diels-Alder Reaction: As a dienophile, 2,6-DCBQ can react with conjugated dienes in [4+2] cycloaddition reactions to form bicyclic adducts. The regioselectivity of these reactions can be influenced by the substituents on both the diene and the dienophile.[18][19][20][21]

Stability and Degradation

2,6-DCBQ is known to degrade in aqueous environments, particularly under the influence of UV light and in the presence of oxidizing agents. Studies have shown that advanced oxidation processes (AOPs) involving UV, hydrogen peroxide, and ozone are effective in its degradation.[22][23][24] The degradation pathway can involve hydroxylation and dechlorination.[22][23] It has been noted that 2,6-DCBQ can act as an intermediate in the chlorination of lignin phenol precursors and subsequently decompose.[25]

Biological Significance and Toxicology

The primary interest in 2,6-DCBQ from a biological and toxicological perspective stems from its presence as a disinfection byproduct in chlorinated drinking water.[1] It is considered a compound of potential public health concern due to its demonstrated toxicity.

Mechanism of Toxicity

The toxicity of 2,6-DCBQ is believed to be mediated primarily through the induction of oxidative stress.[26][27] Exposure to 2,6-DCBQ has been shown to increase the levels of reactive oxygen species (ROS) in cells.[26] This overproduction of ROS can lead to cellular damage, including lipid peroxidation, and can overwhelm the cell's antioxidant defense systems.[27]

Cellular Signaling Pathways

2,6-DCBQ has been shown to modulate several key cellular signaling pathways, leading to adverse biological effects such as inflammation and apoptosis.

-

Oxidative Stress and Nrf2 Pathway: 2,6-DCBQ-induced oxidative stress can impact the Nrf2-keap1 pathway, a critical regulator of the cellular antioxidant response.[27]

-

Inflammation and NF-κB Pathway: Studies have indicated that 2,6-DCBQ can trigger an inflammatory response. This is, in part, mediated through the activation of the NF-κB (nuclear factor-kappa B) signaling pathway, a central regulator of inflammation.[28][29][30][31][32][]

-

Apoptosis: Exposure to 2,6-DCBQ has been linked to the induction of apoptosis, or programmed cell death. This can occur through the mitochondrial apoptosis pathway, which is initiated by cellular stress, including that caused by ROS.[26][28]

-

PI3K/AKT/mTOR Pathway: The pro-survival PI3K/AKT/mTOR signaling pathway has been shown to be inhibited by 2,6-DCBQ, further contributing to its pro-apoptotic effects.[26]

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental and biological pathways related to this compound.

Conclusion

This compound is a molecule with a dual identity. On one hand, it is a toxic environmental contaminant whose presence in drinking water necessitates monitoring and remediation strategies. Its mechanisms of toxicity, primarily through the induction of oxidative stress and interference with key cellular signaling pathways, are of significant concern for public health. On the other hand, its defined chemical reactivity makes it a useful building block in organic synthesis. For researchers and professionals in drug development, understanding the multifaceted nature of 2,6-DCBQ is crucial. Its ability to modulate pathways like NF-κB and apoptosis, while toxic in one context, could offer insights into the design of novel therapeutic agents if its structure-activity relationships are further elucidated and controlled. This guide has provided a foundational overview to aid in these ongoing and future research endeavors.

References

- 1. This compound | 697-91-6 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C6H2Cl2O2 | CID 12771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. chemed.chem.purdue.edu [chemed.chem.purdue.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone(84-58-2) 13C NMR spectrum [chemicalbook.com]

- 8. Infrared and ab initio studies of conducting molecules: 2,5-diamino-3,6-dichloro-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. PhotochemCAD | 1,4-Benzoquinone [photochemcad.com]

- 11. This compound CAS#: 697-91-6 [m.chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Action of this compound on the O2-Evolving Activity of Photosystem II in Chlamydomonas reinhardtii Cells with and without Cell Wall: Inhibitory Effect of Its Oxidized Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. Michael Addition [organic-chemistry.org]

- 17. sphinxsai.com [sphinxsai.com]

- 18. is.muni.cz [is.muni.cz]

- 19. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 20. Diels-Alder Reaction [organic-chemistry.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. researchgate.net [researchgate.net]

- 23. Degradation of this compound by UV/H2O2/O3 treatment: Effectiveness, water matrix effects, and degradation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. The convergence of this compound in the whole process of lignin phenol precursor chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Oxidative stress as a key event in this compound-induced neurodevelopmental toxicity [agris.fao.org]

- 27. researchgate.net [researchgate.net]

- 28. Investigation of the nephrotoxicity of this compound disinfection by-product in mice through a 28-day toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. NF-κB signaling is increased in HD3 cells following exposure to 1,4-benzoquinone: role of reactive oxygen species and p38-MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. selleckchem.com [selleckchem.com]

- 31. discovery.researcher.life [discovery.researcher.life]

- 32. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dichloro-1,4-benzoquinone

This technical guide provides a comprehensive overview of 2,6-Dichloro-1,4-benzoquinone (DCBQ), a compound of significant interest to researchers in environmental science, toxicology, and drug development. This document details its physicochemical properties, synthesis, experimental applications, and toxicological profile, with a focus on its molecular mechanisms of action.

Physicochemical Properties

This compound is a yellow crystalline solid.[1] It is a member of the 1,4-benzoquinone class, where the hydrogens at positions 2 and 6 are substituted by chlorine.[1][2][3][4] This substitution pattern confers specific chemical reactivity and biological activity.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 176.98 g/mol | [1][5][6] |

| Molecular Formula | C₆H₂Cl₂O₂ | [1][5][7] |

| CAS Number | 697-91-6 | [5][8][6][7] |

| Melting Point | 120-124 °C | [1][4][6] |

| Boiling Point | 241.5 - 251.81 °C (at 760 mmHg) | [1][6] |

| Density | 1.56 g/cm³ | [1] |

| Solubility | Insoluble in water, soluble in methanol. | [1][4][6] |

| Appearance | Yellow crystalline powder | [1] |

Synthesis and Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the oxidation of 2,4,6-trichlorophenol.[7]

Experimental Protocol: Synthesis from 2,4,6-trichlorophenol [7]

-

Dissolution : Dissolve 197.5 g of 2,4,6-trichlorophenol in 600 g of methanol in a 1000 mL four-neck reaction flask with stirring.

-

Acidification : Add 200 mL of 5% dilute nitric acid to a separate 2000 mL sealed four-neck reaction flask.

-

Reaction Initiation : Introduce the dissolved 2,4,6-trichlorophenol solution into the flask containing nitric acid.

-

Oxygenation : Pass oxygen at 2 atm through the reaction mixture.

-

Temperature Control : Maintain the reaction temperature at 20 °C with continuous stirring.

-

Reaction Time : Allow the reaction to proceed for 2 hours.

-

Isolation : After the reaction is complete, the product, chlorinated-p-benzoquinone, is isolated by filtration. This process yields approximately 167 g, corresponding to a 93.3% yield.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C6H2Cl2O2 | CID 12771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | 697-91-6 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 697-91-6 [m.chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 2,6-二氯-1,4-苯醌 98% | Sigma-Aldrich [sigmaaldrich.com]

Solubility of 2,6-Dichloro-1,4-benzoquinone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-dichloro-1,4-benzoquinone in various organic solvents. Due to a lack of extensive, publicly available quantitative data, this document focuses on summarizing the existing qualitative information and presenting a generalized, robust experimental protocol for the precise determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where the handling and formulation of this compound are critical.

Introduction to this compound

This compound is a yellow crystalline solid with the chemical formula C₆H₂Cl₂O₂. It belongs to the class of quinones, which are widely studied for their biological activities and applications in organic synthesis. Understanding its solubility is a critical first step in a multitude of research and development applications, including reaction chemistry, formulation development, and toxicological studies.

Qualitative Solubility Profile

Based on available chemical literature and supplier specifications, the solubility of this compound can be qualitatively summarized. It is consistently reported as being insoluble in water.[1][2][3][4][5] In organic solvents, its solubility varies, with some degree of solubility observed in polar aprotic and nonpolar solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Citation |

| Water | Insoluble | [1][2][3][4][5] |

| Methanol | Slightly soluble / "Almost transparency" | [1][2][3][4][5] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [3] |

| Acetonitrile | Soluble (implied by its use in electrochemical studies) | [3] |

| Petroleum Ether | Soluble (implied by its use as a recrystallization solvent) | [3] |

It is important to note that terms like "slightly soluble" are not standardized and can vary between sources. For precise applications, experimental determination of quantitative solubility is essential.

Quantitative Solubility Data

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent of interest. The shake-flask method followed by quantitative analysis is a widely accepted and reliable approach.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: High-purity organic solvents of interest (e.g., methanol, acetonitrile, DMSO, petroleum ether)

-

Apparatus:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatically controlled shaker or incubator

-

Vials with solvent-resistant caps (e.g., glass with PTFE-lined septa)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The equilibration time should be determined empirically by analyzing samples at different time points until the concentration of the solute remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC-UV Method):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method (e.g., reverse-phase C18 column, isocratic mobile phase of acetonitrile and water, UV detection at an appropriate wavelength).

-

Generate a calibration curve by injecting the standard solutions and plotting peak area versus concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, g/L, mol/L).

-

Repeat the experiment at least in triplicate to ensure the precision and accuracy of the results.

-

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the decision-making process based on the outcome.

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Profile of 2,6-Dichloro-1,4-benzoquinone: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,6-dichloro-1,4-benzoquinone, a compound of interest in environmental science and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are crucial for confirming its chemical structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by a single signal corresponding to the two equivalent vinyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | Singlet | 2H | H-3, H-5 |

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to symmetry, three distinct signals are expected for this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~178 | C=O (C-1, C-4) |

| ~145 | C-Cl (C-2, C-6) |

| ~138 | C-H (C-3, C-5) |

Note: The chemical shifts are approximate and can be influenced by experimental conditions.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (5-10 mg) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a standard 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent signal.

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer, such as a Varian A-60 or a modern Bruker Avance series instrument, is used.[1]

-

¹H NMR:

-

Frequency: Typically 300 MHz or higher.

-

Pulse Program: A standard single-pulse sequence.

-

Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

-

¹³C NMR:

-

Frequency: Typically 75 MHz or higher.

-

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for the carbonyl and alkene functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680-1660 | Strong | C=O stretching (conjugated ketone) |

| ~1600-1580 | Medium | C=C stretching (aromatic/vinylic) |

| ~850-800 | Strong | C-H out-of-plane bending |

| ~750-700 | Strong | C-Cl stretching |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is ground to a very fine, homogeneous powder to minimize light scattering.

-

The powdered mixture is placed into a pellet press die.

-

A pressure of 8-10 tons is applied for several minutes to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Technique: The KBr pellet is placed in the sample holder of the spectrometer.[1] An alternative is the Attenuated Total Reflectance (ATR) technique using a neat sample.[1]

-

Spectral Range: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Scan: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

-

Number of Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

UV-Vis Spectroscopic Data

The UV-Vis spectrum of this compound in a suitable solvent exhibits absorption maxima corresponding to π → π* and n → π* electronic transitions.

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Assignment |

| ~270-280 | High | Ethanol/Methanol | π → π |

| ~346 | Lower | Water | n → π |

Note: A study on the photochemical decomposition of this compound noted a decrease in absorbance at 346 nm.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation:

-

A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

-

The stock solution is then serially diluted to prepare a solution with a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

Instrumentation and Data Acquisition:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length are used.

-

Baseline Correction: The spectrophotometer is first zeroed with a blank cuvette containing only the solvent.

-

Spectral Range: The spectrum is typically recorded from 200 nm to 800 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide to the Redox Potential of 2,6-Dichloro-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential of 2,6-Dichloro-1,4-benzoquinone (DCBQ), a significant compound in various research and development fields, including its role as a disinfection byproduct and an electron acceptor in biological and chemical systems. This document outlines the electrochemical behavior of DCBQ, presents available quantitative data, details the experimental methodologies for its characterization, and provides visualizations of the underlying processes.

Core Concepts: Redox Behavior of Quinones

Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione structure. Their ability to undergo reversible reduction-oxidation (redox) reactions is central to their function in a wide range of biological and chemical processes. The redox activity of quinones like this compound typically involves two sequential one-electron reductions. The first reduction forms a semiquinone radical anion, and the second yields a hydroquinone dianion. The potential at which these electron transfers occur is a critical determinant of the molecule's reactivity and biological activity.

The electrochemical properties of quinones are highly sensitive to their molecular structure, particularly the nature of substituents on the benzoquinone ring. Electron-withdrawing groups, such as the chlorine atoms in DCBQ, increase the redox potential, making the quinone a stronger oxidizing agent.

Quantitative Data: Redox Potential of Halogenated Benzoquinones

| Quinone Derivative | First Half-Wave Potential (E1/2) vs. SCE | Key Observations |

| 1,4-Benzoquinone | -0.51 V | The parent compound, serving as a baseline. |

| 2-Chloro-1,4-benzoquinone | -0.34 V | A single chlorine substituent significantly increases the redox potential. |

| 2,3-Dichloro-1,4-benzoquinone | -0.18 V | The addition of a second chlorine atom further increases the potential. |

| This compound | ~ -0.17 V | The estimated potential is similar to the 2,5- and 2,3-dichloro isomers, reflecting the strong electron-withdrawing effect of the two chlorine atoms. |

| 2,5-Dichloro-1,4-benzoquinone | -0.17 V | Isomeric to the 2,6- and 2,3-dichloro derivatives with a comparable redox potential. |

| 2,3,5-Trichloro-1,4-benzoquinone | -0.04 V | The presence of a third chlorine atom continues the trend of increasing redox potential. |

| 2,3,5,6-Tetrachloro-1,4-benzoquinone (Chloranil) | +0.01 V | The fully chlorinated derivative is a strong oxidant with the highest redox potential in this series. |

Note: The value for this compound is an estimate based on the trend observed in the series of chlorinated benzoquinones. All potentials are versus a Saturated Calomel Electrode (SCE) in acetonitrile.

Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique used to determine the redox potentials of quinones.[1] The following is a detailed methodology for a typical CV experiment.

1. Materials and Equipment:

-

Potentiostat: A standard three-electrode potentiostat.

-

Electrochemical Cell: A glass cell with ports for the electrodes and for purging with an inert gas.

-

Working Electrode: A glassy carbon electrode (GCE) is commonly used due to its wide potential window and chemical inertness.

-

Reference Electrode: A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode (Auxiliary Electrode): A platinum wire or foil.

-

Solvent: HPLC-grade aprotic solvent, such as acetonitrile (MeCN) or dimethylformamide (DMF).

-

Supporting Electrolyte: A non-reactive salt to ensure conductivity of the solution, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP).

-

Analyte: this compound (high purity).

-

Inert Gas: High-purity nitrogen or argon for deoxygenating the solution.

2. Experimental Procedure:

-

Electrode Preparation:

-

Polish the working electrode (GCE) with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the polished electrode thoroughly with deionized water and the solvent to be used in the experiment.

-

Clean the counter and reference electrodes according to the manufacturer's instructions.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen aprotic solvent.

-

Prepare a stock solution of this compound (e.g., 10 mM) in the same solvent.

-

Transfer a known volume of the supporting electrolyte solution to the electrochemical cell.

-

Deoxygenate the solution by bubbling with the inert gas for at least 15-20 minutes. Oxygen is electroactive and can interfere with the measurement.

-

-

Cyclic Voltammetry Measurement:

-

Assemble the three-electrode system in the electrochemical cell, ensuring the reference electrode tip is close to the working electrode.

-

Maintain a gentle stream of the inert gas over the solution surface during the experiment to prevent oxygen ingress.

-

Record a background voltammogram of the supporting electrolyte solution to ensure there are no interfering redox processes in the potential window of interest.

-

Add a small volume of the this compound stock solution to the cell to achieve the desired final concentration (typically 1-2 mM).

-

Set the parameters on the potentiostat:

-

Initial and Final Potentials: Define a potential range that brackets the expected redox events. For DCBQ, a scan from approximately +0.2 V to -1.0 V vs. SCE would be appropriate.

-

Scan Rate: A typical starting scan rate is 100 mV/s.

-

-

Initiate the potential scan and record the resulting cyclic voltammogram (a plot of current vs. potential).

-

Perform scans at different scan rates (e.g., 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox process.

-

3. Data Analysis:

-

From the cyclic voltammogram, determine the cathodic peak potential (Epc) and the anodic peak potential (Epa) for each redox couple.

-

The half-wave potential (E1/2), which is a good approximation of the standard redox potential for a reversible system, is calculated as the midpoint of the peak potentials: E1/2 = (Epa + Epc) / 2.

-

The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

If a ferrocene/ferrocenium (Fc/Fc+) couple is used as an internal standard, the potentials can be reported relative to this standard, which allows for better comparison between different studies.

Signaling Pathways and Logical Relationships

The redox activity of this compound is central to its biological effects, which can include the generation of reactive oxygen species (ROS) and interaction with cellular redox systems. The following diagrams illustrate the fundamental redox cycling process and the experimental workflow for its characterization.

References

An In-depth Technical Guide to 2,6-Dichloro-1,4-benzoquinone: Discovery, Properties, and Biological Impact

Introduction

2,6-Dichloro-1,4-benzoquinone (2,6-DCBQ) is a halogenated quinone of significant interest to researchers in environmental science, toxicology, and drug development. Initially identified as a disinfection byproduct in chlorinated drinking water, its toxicological properties, including the induction of oxidative stress, inflammation, and apoptosis, have prompted extensive investigation into its mechanisms of action.[1][2] This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and the key signaling pathways affected by 2,6-DCBQ.

Discovery and History

While the precise first synthesis of this compound is not readily apparent in a singular discovery paper within modern chemical databases, the study of chlorinated quinones dates back to the 19th century with the pioneering work of chemists like A. W. Hofmann and F. Wöhler on quinone reactions.[3] The development of various chlorination techniques for phenols and benzoquinones throughout the late 19th and early 20th centuries likely led to the synthesis of numerous chlorinated derivatives, including 2,6-DCBQ.

In contemporary research, 2,6-DCBQ has gained prominence primarily as a toxic disinfection byproduct formed during the chlorination of water containing natural organic matter.[4] Its presence in drinking water and its potential health risks have made it a subject of extensive toxicological and environmental research.

Physicochemical Properties

This compound is a yellow crystalline solid with the chemical formula C₆H₂Cl₂O₂.[5] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 176.98 g/mol | [5] |

| Appearance | Yellow crystalline powder | [5] |

| Melting Point | 122-124 °C | [6] |

| Solubility | Insoluble in water; soluble in methanol, DMSO | [6] |

| CAS Number | 697-91-6 | [5] |

| InChI Key | JCARTGJGWCGSSU-UHFFFAOYSA-N | [5] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the oxidation of 2,4,6-trichlorophenol.

Experimental Procedure:

-

In a 1000 mL four-necked reaction flask, dissolve 197.5 g of 2,4,6-trichlorophenol in 600 g of methanol.

-

In a separate 2000 mL sealed four-necked reaction flask, add 200 mL of 5% dilute nitric acid.

-

Begin to add the solution of 2,4,6-trichlorophenol to the nitric acid solution while stirring.

-

Introduce oxygen gas at a pressure of 2 atm.

-

Maintain the reaction temperature at 20 °C and continue stirring for 2 hours.

-

After the reaction is complete, the product, chlorinated-p-benzoquinone, will precipitate.

-

Collect the solid product by filtration. This method typically yields approximately 167 g (93.3%) of this compound.

Biological Activity and Signaling Pathways

This compound is known to exert significant biological effects, primarily through the induction of cellular stress and damage. The following sections detail the key signaling pathways affected by this compound.

Induction of Oxidative Stress and the NF-κB Pathway

Exposure to 2,6-DCBQ leads to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components.[7] This state of oxidative stress is a key trigger for the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[2][8] The proposed mechanism is illustrated in the diagram below.

Caption: Oxidative Stress and NF-κB Signaling Pathway.

Inhibition of the PI3K/AKT/mTOR Pro-Survival Pathway

In addition to activating inflammatory pathways, 2,6-DCBQ-induced oxidative stress has been shown to inhibit the prosurvival PI3K/AKT/mTOR signaling pathway.[7] This pathway is crucial for cell growth, proliferation, and survival. Its inhibition contributes to the cytotoxic effects of 2,6-DCBQ.

Caption: PI3K/AKT/mTOR Pro-Survival Pathway Inhibition.

Induction of Apoptosis via the Intrinsic Pathway

A significant consequence of 2,6-DCBQ exposure is the induction of apoptosis, or programmed cell death. This process is primarily mediated through the intrinsic (mitochondrial) pathway, which is initiated by cellular stress. Key players in this pathway include the p53 tumor suppressor protein, the pro-apoptotic Bax protein, the anti-apoptotic Bcl-2 protein, and a cascade of caspases.[1]

Caption: Intrinsic Apoptosis Signaling Pathway.

Summary of Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of this compound.

Table 2: Synthesis of this compound

| Starting Material | Reagents | Temperature | Duration | Yield |

| 2,4,6-Trichlorophenol | Methanol, 5% Nitric Acid, Oxygen (2 atm) | 20 °C | 2 hours | 93.3% |

Conclusion

This compound is a compound of considerable scientific interest due to its prevalence as a disinfection byproduct and its potent biological activities. Understanding its historical context, methods of synthesis, and its impact on cellular signaling pathways is crucial for assessing its environmental and health risks, as well as for exploring its potential applications in biomedical research. The induction of oxidative stress, inflammation, and apoptosis through the modulation of the NF-κB, PI3K/AKT/mTOR, and intrinsic apoptosis pathways highlights the multifaceted nature of its cellular toxicity. Further research into the detailed molecular interactions of 2,6-DCBQ will continue to be a vital area of investigation for toxicologists and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. NF-κB signaling is increased in HD3 cells following exposure to 1,4-benzoquinone: role of reactive oxygen species and p38-MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. britannica.com [britannica.com]

- 4. Formation of this compound from aromatic compounds after chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C6H2Cl2O2 | CID 12771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 697-91-6 [chemicalbook.com]

- 7. Oxidative stress as a key event in this compound-induced neurodevelopmental toxicity [agris.fao.org]

- 8. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 2,6-Dichloro-1,4-benzoquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dichloro-1,4-benzoquinone (2,6-DCBQ) is an emerging disinfection byproduct found in drinking water, raising significant public health concerns due to its potential toxicity. This technical guide provides a comprehensive overview of the current toxicological data on 2,6-DCBQ, with a focus on its acute toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, and mechanisms of action. The primary mechanism of 2,6-DCBQ toxicity appears to be the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can lead to a cascade of cellular damage, including DNA damage, apoptosis, and disruption of key signaling pathways. While in vivo mammalian data is limited, studies on aquatic organisms and various cell lines indicate that 2,6-DCBQ is a potent toxicant. This guide is intended to serve as a resource for researchers and professionals involved in the assessment and management of risks associated with this compound.

Chemical and Physical Properties

2,6-DCBQ is a member of the 1,4-benzoquinone class of compounds, with two chlorine atoms substituted at the 2 and 6 positions.[1] It is a yellow crystalline powder that is insoluble in water.[2]

| Property | Value | Reference |

| CAS Number | 697-91-6 | [1] |

| Molecular Formula | C₆H₂Cl₂O₂ | [1] |

| Molecular Weight | 176.98 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Water Solubility | Insoluble | [2] |

Toxicological Data

Acute Toxicity

Quantitative data on the acute toxicity of 2,6-DCBQ in mammalian species is limited. However, it is classified as "Harmful if swallowed" under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] It is also known to be a skin and strong eye irritant and toxic by ingestion.[1]

Aquatic Toxicity

Studies on aquatic organisms have demonstrated the significant toxicity of 2,6-DCBQ.

| Test Organism | Endpoint | Concentration/Dose | Observed Effects | Reference |

| Microcystis aeruginosa (cyanobacterium) | Growth Inhibition | 0.1 mg/L | Inhibition of growth, reduction of photosynthetic pigment and protein content, increased ROS, damage to the antioxidant defense system. | [3] |

| Caenorhabditis elegans (nematode) | Lethality (LC50) | Not specified, but toxicity order was DCBQ > MBA > DBA > DCA > TCA > NDMA | Increased lethality and inhibited respiration. | [4] |

| Caenorhabditis elegans (nematode) | DNA Damage | Not specified | Induced DNA damage. | [4] |

Cytotoxicity